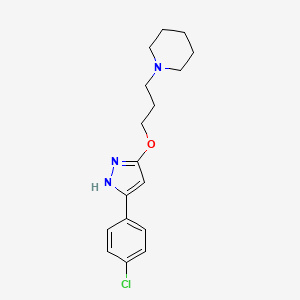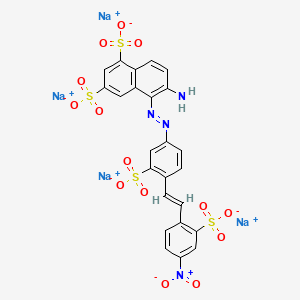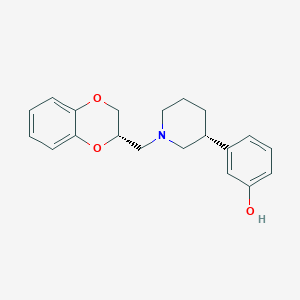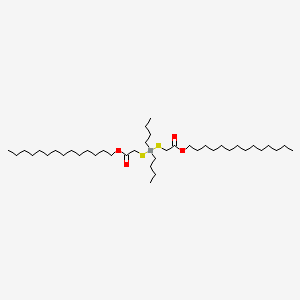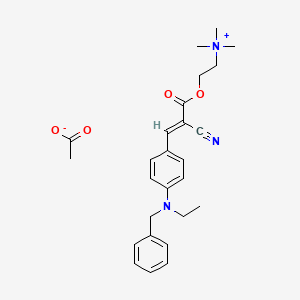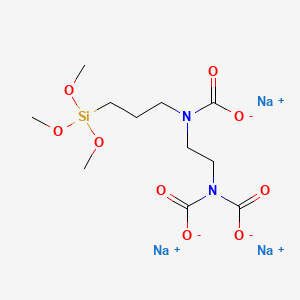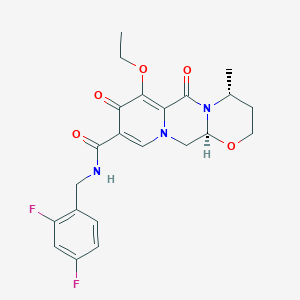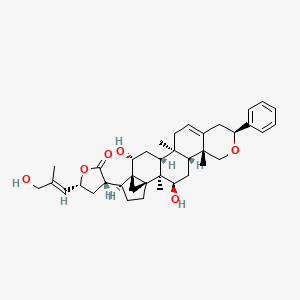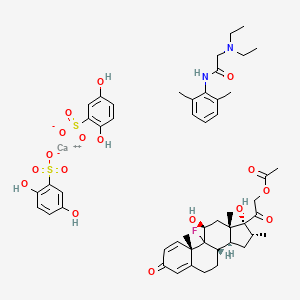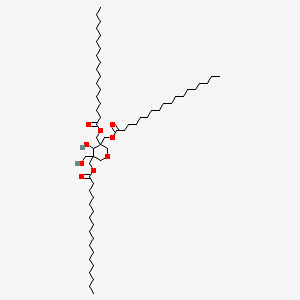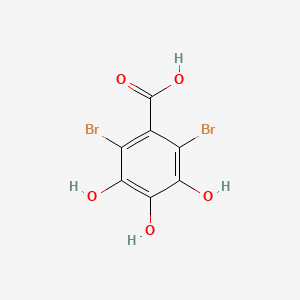
Dibromogallic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its chemical formula is C7H4Br2O5, and it has a molecular weight of 327.91 g/mol . This compound is characterized by the substitution of two hydrogen atoms on the benzene ring of gallic acid with bromine atoms. Dibromogallic acid is known for its light-brown crystalline appearance and is soluble in water, alcohol, and ether .
Métodos De Preparación
Dibromogallic acid can be synthesized through the bromination of gallic acid. The reaction typically involves the use of bromine in a solvent such as chloroform. The process is carried out under controlled conditions to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring . Industrial production methods may involve similar bromination reactions but on a larger scale, with additional steps for purification and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Dibromogallic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibromoquinones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxybenzoic acid derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibromogallic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of certain dyes and pigments, as well as in the formulation of specialty chemicals
Mecanismo De Acción
The mechanism of action of dibromogallic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the inhibition of specific enzymes and the modulation of oxidative stress pathways. The bromine atoms in its structure enhance its reactivity, allowing it to participate in redox reactions and interact with biological molecules .
Comparación Con Compuestos Similares
Dibromogallic acid can be compared with other similar compounds, such as:
Gallic Acid: The parent compound, which lacks the bromine substitutions.
Protocatechuic Acid: Another hydroxybenzoic acid with different substitution patterns.
Syringic Acid: A hydroxybenzoic acid with methoxy groups instead of bromine atoms. This compound is unique due to its bromine substitutions, which confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
602-92-6 |
|---|---|
Fórmula molecular |
C7H4Br2O5 |
Peso molecular |
327.91 g/mol |
Nombre IUPAC |
2,6-dibromo-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H4Br2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14) |
Clave InChI |
RZMMKKHHNDGXPD-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)O)O)O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


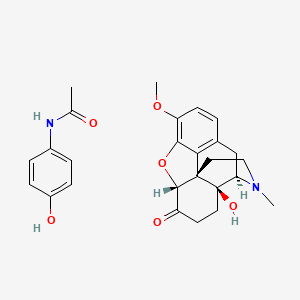
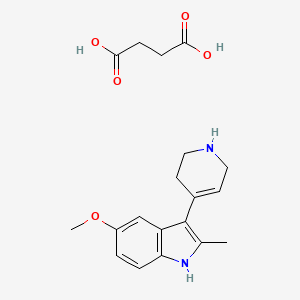
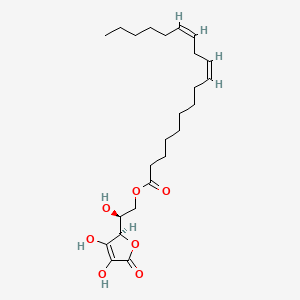
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
